molecular formula C24H23FN4O4 B2696614 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1110984-75-2

1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2696614
CAS No.: 1110984-75-2
M. Wt: 450.47
InChI Key: DBPROVIHLLBHFB-UHFFFAOYSA-N
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Description

Overview of Hybrid Heterocyclic Compounds in Medicinal Chemistry

Hybrid heterocyclic compounds have emerged as pivotal entities in modern drug discovery, leveraging the synergistic pharmacological effects of combined pharmacophores. These hybrids integrate distinct heterocyclic frameworks—such as quinoline, oxadiazole, and morpholine—to enhance bioactivity, reduce toxicity, and overcome drug resistance. For instance, thiazole-pyrazole hybrids demonstrate broad-spectrum anticancer and antimicrobial activities by targeting multiple cellular pathways. The structural diversity of hybrid systems enables precise modulation of drug-like properties, including solubility, metabolic stability, and target affinity. A notable example is the fusion of quinoline with 1,3,4-oxadiazole, which improves antitubercular potency while maintaining selectivity indices >500. Such innovations underscore the strategic value of molecular hybridization in addressing complex disease mechanisms.

Historical Development of Quinoline-Oxadiazole Hybrids

The rational design of quinoline-oxadiazole hybrids originated from efforts to optimize the pharmacokinetic and pharmacodynamic profiles of antitubercular agents. Early work in 2015 demonstrated that quinoline-based 1,3,4-oxadiazole derivatives exhibit dual antimycobacterial and antimalarial activities, with iodobenzenediacetate serving as an efficient cyclization catalyst. Subsequent studies in 2016 refined these hybrids through stepwise modifications, yielding compounds like 12m , 12o , and 12p , which achieved submicromolar inhibitory concentrations against Mycobacterium tuberculosis H37Rv. These advancements highlighted the role of oxadiazole’s electron-deficient ring in facilitating hydrogen bonding and hydrophobic interactions with bacterial targets. More recently, quinoline-oxadiazole scaffolds have been repurposed for anticancer applications, leveraging their tubulin depolymerization capabilities and BRAF kinase inhibition.

Significance of Fluorine Substitution in Biologically Active Compounds

Fluorine substitution is a cornerstone of medicinal chemistry, enhancing drug potency, metabolic stability, and target selectivity. The introduction of fluorine into heterocyclic systems alters electron distribution, polarizability, and lipophilicity, thereby improving membrane permeability and binding affinity. For example, fluorinated quinolines exhibit increased bioavailability due to fluorine’s electronegativity, which strengthens interactions with ATP-binding pockets in kinase targets. In the context of the compound 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one , the 6-fluoro substituent likely augments anticancer activity by stabilizing the quinolin-4-one core and enhancing interactions with DNA topoisomerases. Fluorine’s small atomic radius also minimizes steric hindrance, enabling optimal orientation within enzymatic active sites.

Importance of Morpholine Moiety in Drug Design

The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, is widely utilized to fine-tune pharmacokinetic properties. Its balanced lipophilicity-hydrophilicity profile and weak basicity (pK~a~ ≈ 6–7) enhance blood-brain barrier penetration and solubility in physiological pH ranges. Morpholine derivatives, such as aprepitant and reboxetine, exemplify its utility in central nervous system (CNS) therapeutics. In the target compound, the morpholin-4-yl group at position 7 contributes to metabolic stability by resisting oxidative degradation, while its flexible chair-like conformation facilitates optimal spatial alignment with kinase domains. Additionally, morpholine’s oxygen atom participates in hydrogen bonding with residues in the ATP-binding cleft, a feature critical for tyrosine kinase inhibition.

Research Objectives and Scope

This article delineates the structural and functional attributes of This compound , focusing on its hybrid heterocyclic architecture. Key objectives include:

  • Elucidating the synergistic contributions of quinoline, oxadiazole, fluorine, and morpholine moieties to biological activity.
  • Analyzing synthetic methodologies for integrating these pharmacophores, with emphasis on Hantzsch-thiazole and (3 + 2) cyclization strategies.
  • Evaluating the compound’s potential as a multitargeted inhibitor in oncology, particularly against BRAF-mutated cancers and tubulin-associated malignancies.
    The scope excludes clinical applications and toxicological assessments, concentrating instead on mechanistic insights and structure-activity relationships (SAR) derived from in vitro and computational studies.

Table 1: Structural Components of this compound

Component Role in Bioactivity Key Interactions
Quinolin-4-one core DNA intercalation; topoisomerase inhibition π-π stacking with nucleic acids
1,2,4-Oxadiazole ring Enhances electron deficiency; facilitates hydrogen bonding Dipole interactions with kinase residues
6-Fluoro substituent Increases metabolic stability and lipophilicity Van der Waals forces with hydrophobic pockets
Morpholin-4-yl group Improves solubility and target affinity Hydrogen bonding with ATP-binding cleft
4-Methoxyphenyl side chain Modulates electron density; enhances cell membrane permeability Hydrophobic interactions

Data synthesized from .

Properties

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O4/c1-3-28-14-18(24-26-23(27-33-24)15-4-6-16(31-2)7-5-15)22(30)17-12-19(25)21(13-20(17)28)29-8-10-32-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPROVIHLLBHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the quinoline core: Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.

    Introduction of the fluoro and ethyl groups: Fluorination and ethylation can be achieved using reagents like N-fluorobenzenesulfonimide (NFSI) and ethyl iodide, respectively.

    Formation of the oxadiazole ring: The oxadiazole ring can be synthesized by reacting a hydrazide with an appropriate carboxylic acid derivative.

    Coupling of the oxadiazole and quinoline moieties: This step involves the formation of a carbon-nitrogen bond between the oxadiazole and quinoline rings.

    Introduction of the morpholino group: The morpholino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in appropriate solvents.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could lead to the formation of partially or fully reduced quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity
    • Recent studies have highlighted the potential of oxadiazole derivatives in anticancer therapies. The incorporation of oxadiazole moieties into compounds has been shown to enhance their antiproliferative activity against various cancer cell lines. For instance, compounds structurally similar to the target compound have demonstrated significant cytotoxic effects against human breast (MCF-7) and colon (HCT-116) cancer cell lines, with IC50 values indicating potent activity .
    • A specific study indicated that derivatives with a methoxyphenyl group exhibited enhanced growth inhibition percentages against cancer cell lines, suggesting that the methoxy substitution plays a critical role in the compound's efficacy .
  • Mechanism of Action
    • The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, certain derivatives have been reported to increase caspase activity, leading to programmed cell death . This apoptotic pathway is crucial for the development of effective anticancer agents.
  • Targeting Specific Pathways
    • The target compound may also interact with specific molecular targets involved in cancer progression. For instance, some studies have shown that oxadiazole derivatives can inhibit key signaling pathways such as EGFR and Src kinases, which are often overactive in various cancers . This inhibition can lead to reduced cell proliferation and increased apoptosis.

Case Studies

Study ReferenceFindings
Demonstrated significant anticancer activity against MCF-7 and HCT-116 cell lines with specific IC50 values indicating strong efficacy.
Highlighted the role of methoxy substitutions in enhancing antiproliferative effects through apoptosis induction via caspase activation.
Discussed various synthesis routes and their impact on yield and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 1-ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial DNA gyrase or topoisomerase IV. If it has anticancer activity, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound shares structural motifs with two classes of molecules: quinolone derivatives and heterocyclic triazole/oxadiazole-containing compounds.

Comparison with Quinolone Derivatives

  • describes a quinolone derivative, 7f, which includes a sulfonamido group, cyclopropyl, and chloro substituents. Key differences: Core substitution: The target compound features a 1,2,4-oxadiazole ring at position 3, whereas 7f has a carboxylate ester. Substituents: The target’s 4-methoxyphenyl-oxadiazole and morpholine groups contrast with 7f’s sulfonamido and acetylated side chains. Fluorine placement: Both compounds have fluoro substituents, but at different positions (C6 in the target vs. C6 and C7 in 7f) .

Comparison with Triazole Derivatives

  • details a triazole-based compound with sulfonylphenyl and difluorophenyl groups. Key contrasts: Heterocyclic ring: The target’s 1,2,4-oxadiazole vs. the triazole in . Electronic effects: The oxadiazole’s electron-withdrawing nature may influence binding affinity differently compared to triazoles.

Data Tables

Table 1: Structural Comparison of Heterocyclic Compounds

Compound Core Structure Key Substituents Synthetic Highlights Reference
Target Compound Quinolone C3: 1,2,4-oxadiazole-4-methoxyphenyl; C7: morpholine; C6: fluoro; C1: ethyl Not specified
7f () Quinolone C3: carboxylate ester; C7: chloro; C1: cyclopropyl; sulfonamido side chain Acetylation, esterification
Triazole () 1,2,4-Triazole C4: difluorophenyl; C5: sulfonylphenyl; thioether-linked phenylethanone Sodium ethoxide, alkylation

Table 2: Potential Pharmacophoric Features

Feature Target Compound 7f () Triazole ()
Fluorine C6 C6, C7 C2, C4 (difluoro)
Heteroaromatic Ring 1,2,4-Oxadiazole 1,2,4-Triazole
Sulfur/Sulfonyl Groups Sulfonamido Sulfonylphenyl
Nitrogen-rich Motifs Morpholine Triazole, thioether

Biological Activity

1-Ethyl-6-fluoro-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a compound that integrates a 1,2,4-oxadiazole moiety into a quinoline framework. This structure is significant due to the biological activities associated with both the oxadiazole and quinoline components. Recent studies have highlighted the potential of such compounds in various therapeutic areas, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound can be represented as follows:

C19H22FN5O2\text{C}_{19}\text{H}_{22}\text{F}\text{N}_{5}\text{O}_{2}

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The incorporation of the oxadiazole ring has been linked to enhanced cytotoxicity against various cancer cell lines. For instance, compounds containing this scaffold have shown inhibitory effects on key enzymes involved in cancer progression such as histone deacetylases (HDAC) and thymidylate synthase .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 1HeLa (cervical cancer)92.4HDAC inhibition
Compound 2OVXF 899 (ovarian cancer)2.76Thymidylate synthase inhibition
Compound 3LXFA 629 (lung cancer)0.003Multi-target enzyme inhibition

Data sourced from various studies on oxadiazole derivatives .

Antimicrobial Activity

The biological activity of this compound also extends to antimicrobial effects. The oxadiazole ring has been noted for its antibacterial and antifungal properties. Studies have demonstrated that certain derivatives can inhibit bacterial growth by targeting bacterial cell wall synthesis and disrupting membrane integrity .

Table 2: Antimicrobial Efficacy of Oxadiazole Derivatives

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
Compound CCandida albicans8 µg/mL

Data compiled from recent antimicrobial studies .

The mechanisms by which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of critical enzymes involved in cancer cell proliferation and survival.
  • Interaction with Nucleic Acids : Some studies suggest that these compounds may bind to DNA or RNA, interfering with replication and transcription processes.
  • Modulation of Signaling Pathways : The ability to modulate various signaling pathways related to cell growth and apoptosis has been observed, enhancing their therapeutic potential.

Case Studies

A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives against a panel of cancer cell lines. One derivative demonstrated an IC50 value significantly lower than established chemotherapeutics, indicating its potential as a lead compound for further development .

Another study focused on the antimicrobial properties of a related compound against drug-resistant strains of bacteria, showing promising results that warrant further investigation into its clinical applicability .

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

Answer: The synthesis can be approached via multi-step heterocyclic coupling. Key steps include:

  • Oxadiazole formation : React 4-methoxyphenylamidoxime with ethyl fluoroacetate under microwave irradiation (150°C, 30 min) to form the 1,2,4-oxadiazole core.
  • Quinoline assembly : Use a Gould-Jacobs cyclization with ethyl 3-(dimethylamino)acrylate and a fluorinated aniline derivative under acidic conditions (H2SO4, 120°C) .
  • Morpholine incorporation : Introduce the morpholine moiety via nucleophilic substitution at the 7-position using morpholine in DMF at 80°C for 12 hours .
    Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol yields >95% purity.

Q. How should structural characterization be prioritized for this compound?

Answer:

  • X-ray crystallography : Use SHELXL for refining single-crystal data (Mo Kα radiation, 100 K). Key metrics: R1 < 5%, wR2 < 15%, and resolution <1.0 Å to confirm stereochemistry and hydrogen bonding .
  • Spectroscopy :
    • NMR : Assign peaks using 2D experiments (HSQC, HMBC) to resolve overlapping signals from the ethyl, fluorophenyl, and morpholine groups .
    • HRMS : Validate molecular weight (expected [M+H]+: ~509.18) with <2 ppm error.

Q. What solvent systems are optimal for solubility and stability studies?

Answer:

  • Primary solvents : DMSO (for stock solutions) and ethanol/water mixtures (for in vitro assays). Avoid chloroform due to potential halogen exchange with the fluorine substituent.
  • Stability : Monitor degradation via HPLC (C18 column, acetonitrile/water + 0.1% TFA) under accelerated conditions (40°C, 75% RH for 14 days) .

Q. What safety protocols are critical during handling?

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing and synthesis.
  • First aid : For skin contact, wash with soap/water (15 min); if inhaled, move to fresh air and administer oxygen if needed. Refer to SDS guidelines for morpholine-containing analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational and experimental data (e.g., DFT vs. XRD bond lengths)?

Answer:

  • Parameter adjustment : Optimize DFT functionals (e.g., B3LYP-D3BJ/def2-TZVP) to include dispersion corrections. Compare with XRD torsional angles (e.g., oxadiazole-phenyl dihedral angle ±5° tolerance) .
  • Electron density analysis : Use Hirshfeld surfaces (CrystalExplorer) to identify weak interactions (C–H···O, π-stacking) not captured in gas-phase calculations .

Q. What in vitro assays are suitable for evaluating biological activity?

Answer:

  • Kinase inhibition : Screen against a panel of 50 kinases (IC50 determination via ADP-Glo™ assay). Prioritize PI3K/AKT/mTOR pathways due to morpholine’s affinity for ATP-binding pockets.
  • Cellular uptake : Use LC-MS/MS to quantify intracellular concentrations in HeLa cells (exposure: 24 h, 10 µM). Normalize to protein content .

Q. How should researchers address batch-to-batch variability in biological assay results?

Answer:

  • Purity checks : Require HPLC purity >98% (UV 254 nm) and LC-MS to detect trace impurities (e.g., de-ethylated byproducts).
  • Stability controls : Pre-test compounds in assay buffer (PBS, pH 7.4) for 24 h to rule out degradation .

Q. What strategies validate target engagement in mechanistic studies?

Answer:

  • Photoaffinity labeling : Introduce an azide group at the ethyl chain for UV-induced crosslinking. Confirm binding via Western blot (anti-biotin antibodies) .
  • SPR analysis : Immobilize the target protein on a CM5 chip. Measure binding kinetics (ka: ~1×10^5 M⁻¹s⁻¹, kd: ~1×10⁻³ s⁻¹) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.